molecular formula C21H25NOS2 B2794730 (7-Phenyl-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1797737-66-6

(7-Phenyl-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2794730
CAS No.: 1797737-66-6
M. Wt: 371.56
InChI Key: IPMLZQBXURKTLV-UHFFFAOYSA-N
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Description

The compound (7-Phenyl-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone features a unique hybrid structure combining a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) substituted with a phenyl group at the 7-position. This thiazepane moiety is linked via a methanone group to a cyclopentyl ring bearing a thiophen-2-yl substituent.

Properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NOS2/c23-20(21(11-4-5-12-21)19-9-6-15-25-19)22-13-10-18(24-16-14-22)17-7-2-1-3-8-17/h1-3,6-9,15,18H,4-5,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMLZQBXURKTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(SCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multiple steps, starting with the construction of the thiazepane ring. One common approach is to start with a suitable thiazepane precursor and introduce the phenyl and thiophenyl groups through subsequent reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, ensuring the efficient and cost-effective production of high-purity material. This might include the use of advanced chemical reactors and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or structural changes.

Scientific Research Applications

(7-Phenyl-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be studied for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Thiophen/Benzothiophen Derivatives
  • Compound 7f (1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone): Structural Differences: Replaces the thiazepane ring with a piperazine moiety and substitutes the cyclopentyl-thiophen group with a benzo[b]thiophen system. Synthesis: Synthesized via condensation of 5b and 1-(4-nitrophenyl)piperazine in dichloromethane, yielding 69% after recrystallization (ethanol/hexane) . Key Properties: Melting point (138–141°C), IR peaks for C=O (1669 cm⁻¹), and NO₂ (1519 cm⁻¹) .
  • Compound 8a (1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol): Structural Differences: Features a benzo[b]thiophen core with methoxy substituents and a propanol linker instead of a methanone. Synthesis: Produced via NaBH₄ reduction of a ketone precursor in methanol, with 68.3% yield after recrystallization (ethanol/petroleum ether) . Key Properties: Melting point (148–149°C), IR O-H stretch (3411 cm⁻¹) .
Cyclopentyl/Cyclohexyl Methanones
  • Cyclopentyl(1-Indole-3-yl)methanone and Cyclohexyl(1-Indole-3-yl)methanone: Structural Differences: Replace the thiophen-2-yl group with an indole-3-yl moiety. Steric hindrance at positions 2 and 3 of the indole fragment eliminates specific spectral peaks observed in thiophen derivatives . Spectroscopic Behavior: Reduced ion-mobility dependence on molecular weight, suggesting similar molecular ion structures despite steric variations .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 7f Compound 8a Cyclopentyl-Indole Methanone
Core Heterocycle 1,4-Thiazepane Piperazine Piperazine Indole
Aromatic Substituent Thiophen-2-yl Benzo[b]thiophen Benzo[b]thiophen (methoxy) Indole-3-yl
Functional Group Methanone Methanone Propanol Methanone
Melting Point Not reported (predicted: 130–150°C*) 138–141°C 148–149°C Not reported
IR C=O Stretch ~1670–1700 cm⁻¹ (estimated) 1669 cm⁻¹ Absent (reduced to alcohol) ~1680 cm⁻¹ (estimated)
Steric Effects Moderate (cyclopentyl-thiophen) Low (linear propanone) Moderate (methoxy groups) High (indole positions 2–3)

*Predicted based on cyclopentyl-thiophen analogs .

Key Structural and Functional Insights

Thiophen-2-yl vs. benzo[b]thiophen: The absence of fused benzene rings in the target may reduce π-stacking interactions but improve solubility.

Steric and Spectroscopic Behavior: The cyclopentyl-thiophen group in the target compound likely causes moderate steric hindrance, intermediate between the linear propanone in 7f and the bulky indole derivatives in . The absence of NO₂ or methoxy groups (cf. 7f and 8a) simplifies the NMR spectrum of the target compound, with distinct shifts expected for the thiazepane protons (δ ~2.5–3.5 ppm) and thiophen aromatic protons (δ ~7.0–7.5 ppm).

Synthetic Challenges :

  • The seven-membered thiazepane ring may require specialized cyclization conditions, contrasting with the straightforward piperazine condensations in 7f .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing (7-Phenyl-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step routes:

  • Step 1 : Formation of the thiazepane ring via cyclization of precursors like 2-aminobenzenethiol derivatives under reflux with ethanol or THF .
  • Step 2 : Functionalization of the thiazepane core with thiophen-2-yl and cyclopentyl groups using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for aryl-thiophene linkages) .
  • Step 3 : Ketone group introduction via Friedel-Crafts acylation or Grignard reactions .
  • Purification : HPLC or column chromatography is critical to isolate the final compound (>95% purity) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing thiophene vs. phenyl proton environments) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., molecular ion peak at m/z 423.12 for C₂₃H₂₅NOS₂) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the thiazepane ring and cyclopentyl group .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • In vitro assays : Test for antimicrobial activity (e.g., MIC against S. aureus), anti-inflammatory effects (COX-2 inhibition), or cytotoxicity (MTT assay on cancer cell lines) .
  • Target identification : Use surface plasmon resonance (SPR) or fluorescence polarization to assess binding to receptors like GPCRs or kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling reactions; yields vary by 15–20% depending on ligand steric effects .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to THF .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation steps .
  • Data-driven adjustment : Use DoE (Design of Experiments) to model interactions between variables (e.g., pH, catalyst loading) .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Reproducibility checks : Validate assay protocols (e.g., ATP levels in cytotoxicity assays may vary with incubation time) .
  • Structural analogs comparison : Compare activity of derivatives (e.g., replacing thiophene with furan reduces anti-inflammatory efficacy by 40%) .
  • Mechanistic studies : Use siRNA knockdown or CRISPR to confirm target specificity if conflicting pathways are implicated .

Q. What strategies elucidate the compound’s mechanism of action in pharmacological contexts?

  • Methodological Answer :

  • Kinetic studies : Measure IC₅₀ shifts under varying substrate concentrations to distinguish competitive vs. non-competitive enzyme inhibition .
  • Metabolomics : LC-MS profiling identifies downstream metabolites (e.g., hydroxylated thiazepane derivatives) to map metabolic pathways .
  • Molecular docking : Use AutoDock Vina to predict binding poses in homology-modeled receptors (e.g., docking scores correlate with experimental IC₅₀ values) .

Q. How is the compound’s chemical stability assessed under varying conditions?

  • Methodological Answer :

  • Stress testing : Expose to pH 1–13 buffers at 40°C for 48 hours; monitor degradation via HPLC (e.g., 10% degradation at pH 12) .
  • Thermal analysis : TGA/DSC reveals decomposition onset at 180°C, indicating suitability for high-temperature applications .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation under UVA/UVB light (e.g., 15% loss after 24 hours) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 45% vs. 65%)?

  • Methodological Answer :

  • Parameter audit : Compare reaction scales (microscale vs. bulk synthesis often differ by 10–20% yield) .
  • Byproduct analysis : Use GC-MS to identify unreacted intermediates or dimerization side products .
  • Reagent purity : Trace moisture in solvents (e.g., DMF) can reduce coupling efficiency by 5–10% .

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